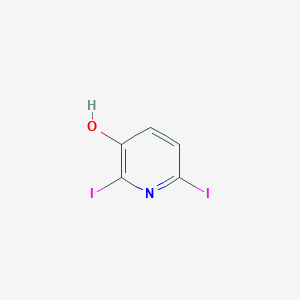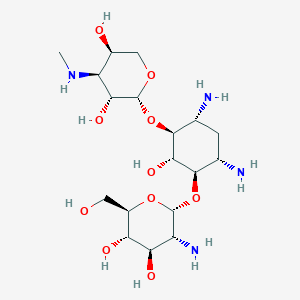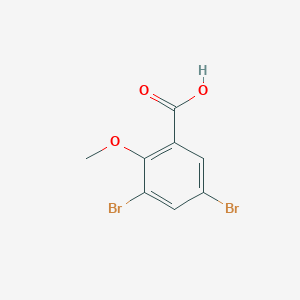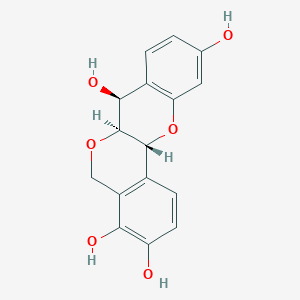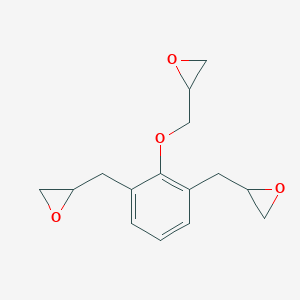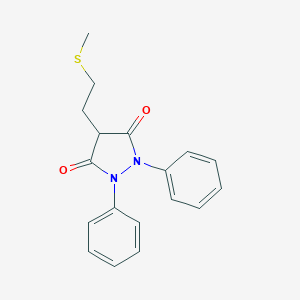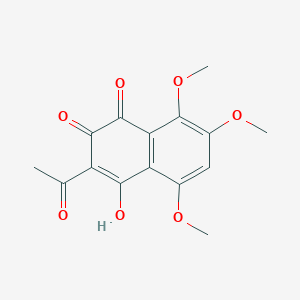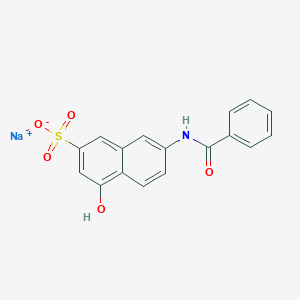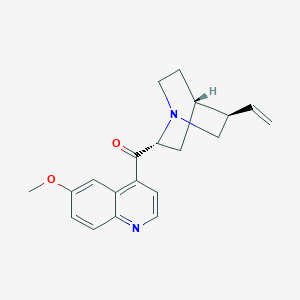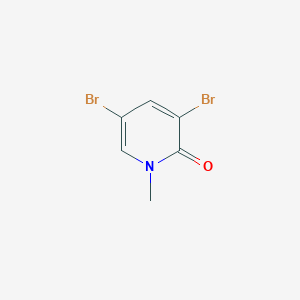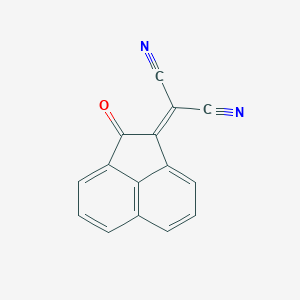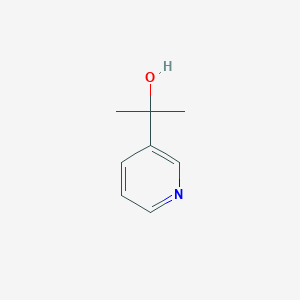
2-(Pyridin-3-yl)propan-2-ol
概要
説明
Synthesis Analysis
The synthesis of 2-(Pyridin-3-yl)propan-2-ol and related compounds has been explored in various studies. For instance, Rezaeivala (2017) described the preparation of a new tripodal amine involving 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol, indicating a method for synthesizing complex structures from simple pyridinyl compounds (Rezaeivala, 2017). Similarly, Hakimi et al. (2013) detailed the synthesis of a tetradentate ligand through the condensation of 2-pyridinecarbaldehyde, demonstrating the versatility of pyridinyl compounds in forming complex structures (Hakimi et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-yl)propan-2-ol-related compounds has been the subject of investigation. Rodi et al. (2013) analyzed the crystal and molecular structure of a related compound, focusing on intermolecular hydrogen bonding and π-π interactions, highlighting the importance of these interactions in the crystal packing of such compounds (Rodi et al., 2013).
Chemical Reactions and Properties
Elladiou and Patrickios (2012) discussed the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, demonstrating its chemical reactivity and potential for selective cleavage under specific conditions (Elladiou & Patrickios, 2012). This study provides insight into the chemical properties and reactions involving pyridinyl compounds.
Physical Properties Analysis
The physical properties of 2-(Pyridin-3-yl)propan-2-ol and related structures have been explored. Massard, Rogez, and Braunstein (2014) synthesized a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand, providing detailed analysis of the compound's structure and highlighting its physical properties, including magnetic and catalytic properties (Massard, Rogez, & Braunstein, 2014).
Chemical Properties Analysis
Investigations into the chemical properties of 2-(Pyridin-3-yl)propan-2-ol have revealed its potential for forming complex coordination polymers with interesting properties. Li et al. (2007) reported on the synthesis and structure of zinc hydroxide coordination polymers, indicating the role of pyridine-based ligands in forming diverse polymorphic structures with unique chemical properties (Li et al., 2007).
科学的研究の応用
Application 1: Anti-Tubercular Agents
- Summary of the Application: This compound has been used in the design and synthesis of novel anti-tubercular agents. Specifically, it was used in the creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Methods of Application: The compound was used in the synthesis of a series of novel derivatives. These were then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application 2: Potential Biological Activities
- Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The compound was used in the synthesis of a series of novel pyrimidine derivatives. These were then evaluated for their biological activities .
- Results or Outcomes: The results of this study were not specified in the source .
Application 3: Synthesis of Di-2-pyridyl Thionocarbonate
- Summary of the Application: This compound is used as a reactant in the synthesis of di-2-pyridyl thionocarbonate, a dehydration and thiocarbonyl transfer reagent .
- Methods of Application: The compound is used in the synthesis process of di-2-pyridyl thionocarbonate .
- Results or Outcomes: The specific results or outcomes of this application were not specified in the source .
Application 4: Anti-Fibrosis Activity
- Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The compound was used in the synthesis of a series of novel pyrimidine derivatives. These were then evaluated for their biological activities .
- Results or Outcomes: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Application 5: Synthesis of Levetiracetam
- Summary of the Application: This compound is an impurity of Levetiracetam, the (S)-enantiomer of Etiracetam and the ethyl analog of Piracetam .
- Methods of Application: The compound is used in the synthesis process of Levetiracetam .
- Results or Outcomes: The specific results or outcomes of this application were not specified in the source .
Application 6: Antimicrobial Potential
- Summary of the Application: This compound is used in the synthesis of imidazole containing compounds .
- Methods of Application: The compound is used in the synthesis process of imidazole containing compounds .
- Results or Outcomes: Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
2-pyridin-3-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTIJLGACUHBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443923 | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)propan-2-ol | |
CAS RN |
15031-77-3 | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


